molecular formula C23H17Cl2N3O2S B11215695 N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11215695
M. Wt: 470.4 g/mol
InChI Key: CTBKYEBFDPKURF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a tetrahydroquinazoline core.

Properties

Molecular Formula

C23H17Cl2N3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H17Cl2N3O2S/c24-17-8-5-14(6-9-17)13-28-22(30)18-10-7-15(11-20(18)27-23(28)31)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31)

InChI Key

CTBKYEBFDPKURF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Biological Activity

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, highlighting the compound's biological effects, structure-activity relationships, and implications for therapeutic development.

Chemical Structure and Properties

The compound belongs to the quinazoline class, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. Its molecular formula is C18H15Cl2N3O2SC_{18}H_{15}Cl^2N_3O_2S with a molecular weight of approximately 387.35 g/mol.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it inhibits cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.36 to 40.90 μM, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies have reported that certain quinazoline derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, although specific data on this compound's efficacy against particular strains is still under investigation .

Enzyme Inhibition

This compound has been noted for its ability to inhibit various enzymes implicated in disease processes:

  • Urease Inhibition : This compound exhibits urease inhibitory activity, which is relevant in treating infections caused by Helicobacter pylori.
  • Cyclooxygenase (COX) Inhibition : It has been suggested that derivatives can selectively inhibit COX enzymes, which are involved in inflammatory processes .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some studies indicate that related compounds inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their substituents. For example:

  • The presence of bulky groups on the acetamide moiety enhances anticancer activity.
  • Halogen substitutions (e.g., chlorines) appear to improve antibacterial potency .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 0.36 - 40.90 μM
AntimicrobialEffective against various bacterial strains
Urease InhibitionPotential treatment for H. pylori infections
COX InhibitionAnti-inflammatory properties
DPP-IV InhibitionPossible use in diabetes management

Case Studies

  • In Vitro Studies : A study conducted on MDA-MB-231 cells demonstrated that the compound significantly reduced cell viability compared to controls, indicating its potential as a lead compound for further development in cancer therapies.
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Staphylococcus aureus, where it showed a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.

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